![molecular formula C15H21N3O4 B14591619 N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide CAS No. 61280-91-9](/img/structure/B14591619.png)
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide: is a synthetic compound that belongs to the class of organic compounds known as amino acids, peptides, and analogues. This compound is characterized by the presence of a benzyloxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. The compound’s structure includes both D-alanine and L-alanine residues, making it a dipeptide derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide typically involves the following steps:
Protection of Amino Groups: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino groups of the amino acids. This is achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired dipeptide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzyloxycarbonyl group can undergo oxidation reactions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide is widely used in peptide synthesis as a protecting group for amino acids. It facilitates the selective protection and deprotection of amino groups, allowing for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for investigating the mechanisms of proteolytic enzymes.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of synthesis make it an attractive candidate for developing new drugs.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic reagents and biochemical assays.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as proteolytic enzymes. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the compound can interact with enzymes, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments.
Comparaison Avec Des Composés Similaires
N-[(Benzyloxy)carbonyl]glycyl-D-proline: This compound also contains a benzyloxycarbonyl group and is used in peptide synthesis.
N-[(Benzyloxy)carbonyl]-L-proline: Another peptide derivative with similar protecting group chemistry.
N-[(Benzyloxy)carbonyl]-L-serine benzyl ester: Used as a building block in peptide synthesis and biochemical research.
Uniqueness: N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide is unique due to its specific combination of D-alanine and L-alanine residues, which imparts distinct stereochemical properties. This dipeptide structure allows for unique interactions with enzymes and other biological molecules, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
61280-91-9 |
|---|---|
Formule moléculaire |
C15H21N3O4 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
benzyl N-[(2R)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11+/m0/s1 |
Clé InChI |
ZIOBBKUCLDPHFV-WDEREUQCSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC)NC(=O)[C@@H](C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


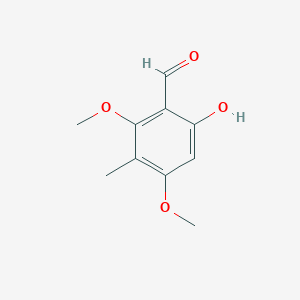
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
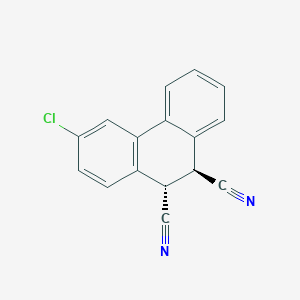
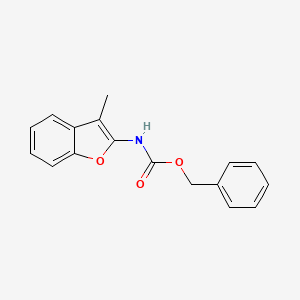
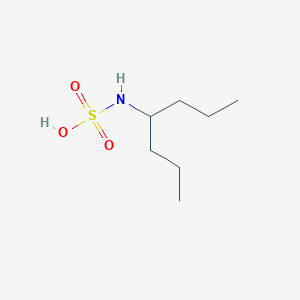
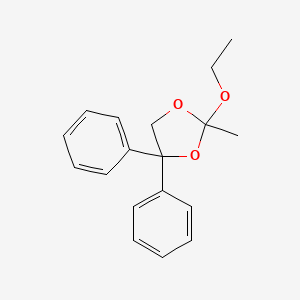
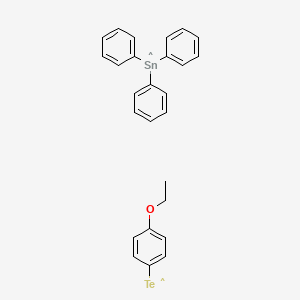
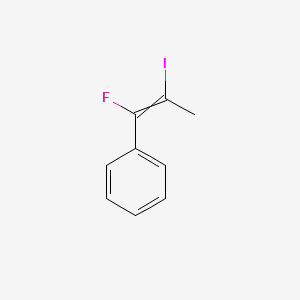
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
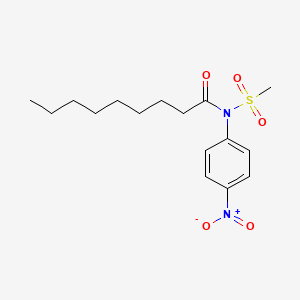
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
